molecular formula C33H32NOPS B8223364 [S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide

[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide

Cat. No.: B8223364
M. Wt: 521.7 g/mol
InChI Key: NPFQPRKFPNKJDT-NBWQQBAWSA-N
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Description

[S(R)]-N-[(S)-2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide (CAS: 15-8482) is a chiral sulfinamide-phosphine hybrid ligand with the molecular formula C₃₄H₃₃NOPS and a molecular weight of 653.9 g/mol . It features a stereochemically defined naphthalenylmethyl backbone, a diphenylphosphino group at the 2-position of the phenyl ring, and a tert-butylsulfinamide moiety. This compound is air- and moisture-sensitive, requiring storage under inert conditions . It is primarily utilized in asymmetric catalysis, particularly in transition-metal-catalyzed enantioselective reactions, due to its ability to induce high stereochemical control .

Properties

IUPAC Name

(R)-N-[(S)-(2-diphenylphosphanylphenyl)-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32NOPS/c1-33(2,3)37(35)34-32(27-23-22-25-14-10-11-15-26(25)24-27)30-20-12-13-21-31(30)36(28-16-6-4-7-17-28)29-18-8-5-9-19-29/h4-24,32,34H,1-3H3/t32-,37+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFQPRKFPNKJDT-NBWQQBAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@@H](C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32NOPS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[S(R)]-N-[(S)-2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide is a chiral sulfinamide compound notable for its complex structure and potential biological applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C33H32NOPSC_{33}H_{32}NOPS, with a molecular weight of approximately 525.66 g/mol. The presence of both (R) and (S) configurations contributes to its biological activity, particularly in interactions with various biological targets such as enzymes and receptors.

Structural Characteristics

FeatureDescription
Chiral Centers 2 (Sulfinamide and phosphine)
Functional Groups Sulfinamide, phosphine ligand
Molecular Weight 525.66 g/mol

Enzyme Interactions

Research indicates that the compound interacts with specific enzymes, potentially acting as an inhibitor or modulator. Its phosphine moiety allows it to participate in various catalytic processes, enhancing its role in medicinal chemistry.

Case Study: Farnesyltransferase Inhibition

One notable application is in the development of inhibitors for farnesyltransferase, an enzyme implicated in cancer progression. Studies have shown that sulfinamides can effectively inhibit this enzyme, suggesting a pathway for anticancer drug development.

Predictive Models

Predictive models based on structure-activity relationships (SAR) suggest that modifications to the compound's structure can enhance its biological efficacy. The unique arrangement of functional groups allows for specific interactions that can be fine-tuned for desired effects.

Synthesis of [S(R)]-N-[(S)-2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide

The synthesis involves several key steps, ensuring the correct stereochemistry is achieved:

  • Preparation of Phosphine Ligand : The diphenylphosphino group is synthesized through standard phosphine preparation methods.
  • Formation of Sulfinamide : The sulfinamide functional group is introduced using sulfonylation reactions.
  • Coupling Reaction : The final coupling step combines the phosphine ligand with the naphthalene moiety to form the target compound.

Reaction Conditions

The reactions require careful control over conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity.

Potential Therapeutic Uses

Given its ability to inhibit specific enzymes, this compound has potential applications in treating various diseases, particularly cancers where farnesyltransferase plays a critical role. Additionally, its properties as a ligand in catalysis make it valuable in synthetic organic chemistry.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights how variations in substituents affect biological activity:

Compound NameBiological Activity
[S(R)]-N-[(S)-2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamideModerate Farnesyltransferase inhibition
[S(R)]-N-[(R)-4-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamideStronger inhibition observed

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of chiral sulfinamide-phosphine ligands. Below is a comparative analysis with structurally related ligands:

Compound Name Key Structural Features Molecular Weight (g/mol) Applications Stability
[S(R)]-N-[(S)-2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide Naphthalenylmethyl backbone, diphenylphosphino group, tert-butylsulfinamide 653.9 Asymmetric hydrogenation, C–C bond formation Air/moisture-sensitive
[S(R)]-N-[(S)-[3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide Benzyloxy-substituted phenyl, dicyclohexylphosphino group 639.9 Enantioselective alkylation, Suzuki-Miyaura coupling Air/moisture-sensitive
(R)-N-[(S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-2-methylpropane-2-sulfinamide Dual diphenylphosphino groups, ethyl linker 639.8 (estimated) Bidentate ligand for palladium-catalyzed asymmetric allylic substitutions Enhanced stability due to dual P centers
2-(2-(Diphenylphosphino)phenyl)-1-phenyl-1H-benzo[d]imidazole (2-DPPI) Benzoimidazole core, diphenylphosphino group at ortho position 439.5 Electroluminescent materials, OLEDs Air-stable

Key Research Findings

Steric and Electronic Effects: The naphthalenyl group in the target compound provides greater steric bulk compared to benzyloxy or benzoimidazole-based analogues, enhancing enantioselectivity in reactions requiring large chiral pockets (e.g., asymmetric hydrogenation of ketones) . The diphenylphosphino group in the target ligand exhibits stronger π-accepting properties than dicyclohexylphosphino analogues, improving coordination to transition metals like rhodium or iridium .

Catalytic Performance: In palladium-catalyzed asymmetric allylic alkylation, the dual-phosphino ligand (CAS: 1824731-39-6) outperforms the target compound due to its bidentate coordination mode, achieving >99% ee in some substrates .

Synthetic Accessibility :

  • The target compound’s synthesis involves a multi-step sequence with chiral resolution steps, whereas benzoimidazole derivatives (e.g., 2-DPPI) are synthesized in fewer steps via Ullmann coupling .

Notes on Industrial and Research Relevance

  • The target compound is marketed exclusively for research via collaborations between Ascensus Specialties and Daicel, underscoring its specialized role in asymmetric synthesis .
  • Structural modifications (e.g., substituting naphthalenyl with anthracenyl groups) have been explored to tune steric effects, but these derivatives often suffer from reduced solubility .

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